molecular formula C7H6BrF3OS B13517766 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13517766
M. Wt: 275.09 g/mol
InChI Key: BBAYKIUDEMNQGY-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a brominated thiophene ring attached to a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a brominated thiophene derivative with a trifluoropropanol precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as 1,4-dioxane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of 3-(4-Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated thiophene ring and trifluoropropanol moiety may interact with enzymes or receptors, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromothiophen-2-yl)methanol
  • 3-(4-Bromothiophen-2-yl)propan-2-ol
  • 3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

Uniqueness

3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a brominated thiophene ring and a trifluoropropanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6BrF3OS

Molecular Weight

275.09 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H6BrF3OS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6,12H,2H2

InChI Key

BBAYKIUDEMNQGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CC(C(F)(F)F)O

Origin of Product

United States

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